REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:9](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:10]>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[N:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
12.95 g
|
Type
|
reactant
|
Smiles
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ClC=1N=CC(=NC1)N
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to ca. 100 mL volume
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Type
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FILTRATION
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Details
|
filtered through a pad of silica gel (1 L)
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Type
|
WASH
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Details
|
washing with 10% EtOAc in hexanes
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(N=C1)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 83 mmol | |
AMOUNT: MASS | 14.32 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |